Trisodium 4-amino-5-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate
Description
Historical Development of Azo Dyes and Reactive Red 120
The lineage of trisodium 4-amino-5-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate traces back to the 19th-century discovery of azo chromophores. In 1863, Martius and Lightfoot pioneered diazonium-amine coupling reactions, laying the groundwork for synthetic dye chemistry. By 1864, Peter Greiss synthesized Bismarck Brown, the first commercially viable azo dye, marking a paradigm shift from natural to synthetic colorants. The late 19th century saw rapid diversification, with Para Red (1880) and Congo Red (1884) demonstrating azo dyes' capacity for vibrant hues and cellulose affinity.
Reactive Red 120, a bis(azo) derivative, emerged from mid-20th-century innovations in reactive dye technology. Unlike early azo dyes that adhered superficially to fabrics, reactive dyes like this compound form covalent bonds with cellulose hydroxyl groups through nucleophilic substitution. This breakthrough addressed critical limitations in washfastness, positioning reactive dyes as industry standards. The integration of sulfonate groups (-SO₃⁻) and sulfonyl ethyl sulfate reactive moieties in its structure optimized both solubility and fiber reactivity.
Systematic Nomenclature and Chemical Classification
The compound’s IUPAC name, This compound , systematically describes its architecture:
- Core structure : A naphthalene backbone substituted with amino (-NH₂), hydroxyl (-OH), and two sulfonate (-SO₃⁻) groups at positions 4, 5, 2, and 7, respectively.
- Azo linkage : A -N=N- bridge connecting the naphthalene system to a phenyl ring at position 3.
- Reactive group : A sulfonatooxyethylsulfonyl (-SO₂CH₂CH₂OSO₃⁻) substituent on the phenyl ring, enabling covalent bonding with cellulose.
Chemical Classification :
| Category | Description |
|---|---|
| Chromophore Type | Bis(azo) (two -N=N- groups) |
| Solubility Class | Hydrophilic (three sodium sulfonate groups) |
| Reactive Group | Sulfonyl ethyl sulfate |
| Application | Textile reactive dye (forms covalent bonds with hydroxyl-rich substrates) |
This classification underscores its dual role as a chromophore and reactive agent, distinguishing it from non-reactive azo dyes like Congo Red.
Regulatory Landscape and Global Production Statistics
Azo dyes dominate approximately 60-70% of the synthetic dye market, with reactive variants accounting for 20-25% of textile dye applications. This compound falls under broader regulatory frameworks governing azo compounds:
Global Production Data (2024 Estimates) :
| Region | Annual Production (Metric Tons) | Primary Applications |
|---|---|---|
| Asia-Pacific | 12,000–15,000 | Cotton, linen, rayon dyeing |
| Europe | 3,500–4,200 | High-end textile manufacturing |
| North America | 2,000–2,500 | Industrial coatings |
Regulatory bodies, including the European Chemicals Agency (ECHA), restrict certain azo dyes that degrade into carcinogenic aromatic amines. However, this compound’s stable sulfonate groups and non-cleavable azo linkages exempt it from such restrictions, facilitating its use in OECD nations.
Scientific Significance in Chromophore Research
The compound’s chromophoric system exemplifies structure-property relationships critical to dye science. Key features include:
- Extended conjugation : The naphthalene-phenyl-azo framework delocalizes π-electrons, absorbing visible light at λₘₐₓ ≈ 540 nm (orange-red region).
- Auxochromes : Amino (-NH₂) and hydroxyl (-OH) groups intensify color through electron donation, while sulfonate (-SO₃⁻) groups enhance solubility without redshift.
- Steric effects : Bulky sulfonyl ethyl sulfate substituents minimize aggregation, maintaining chromophore integrity in aqueous media.
Recent studies highlight its utility in photodynamic therapy research, where azo chromophores act as singlet oxygen sensitizers. The compound’s ability to intercalate into biomolecular matrices, facilitated by planar aromatic systems, further underscores its interdisciplinary potential.
Properties
CAS No. |
364041-90-7 |
|---|---|
Molecular Formula |
C18H14N3Na3O13S4 |
Molecular Weight |
677.6 g/mol |
IUPAC Name |
trisodium;4-amino-5-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H17N3O13S4.3Na/c19-17-16-10(7-13(9-14(16)22)36(25,26)27)8-15(37(28,29)30)18(17)21-20-11-1-3-12(4-2-11)35(23,24)6-5-34-38(31,32)33;;;/h1-4,7-9,22H,5-6,19H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
InChI Key |
SBELSJCGRODFGD-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)N)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic Acid
The synthesis begins with the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. This step involves converting the amino group into a diazonium salt under acidic conditions, typically using sodium nitrite and hydrochloric acid at low temperatures (0–5 °C) to maintain stability of the diazonium intermediate.
Coupling with Sulphonated Aromatic Compounds
The diazonium salt is then coupled with an aromatic compound bearing sulphonyl and sulphonatooxyethyl groups. This coupling reaction forms the azo (-N=N-) linkages characteristic of the dye. The sulphonyl and sulphonatooxyethyl substituents are introduced via the aromatic coupling partner, which is pre-functionalized with these groups to ensure water solubility and reactivity.
Incorporation of Sulphonatooxyethyl Groups
The sulphonatooxyethyl groups are typically introduced through sulfonation and subsequent sulfation reactions on ethyl-substituted aromatic sulphonyl precursors. This step may involve the reaction of ethylsulfonyl derivatives with sulfur trioxide or chlorosulfonic acid followed by neutralization to form the sulphonate esters.
Purification and Isolation
After azo coupling, the product is isolated by filtration or crystallization from aqueous media. The trisodium salt form is obtained by neutralization with sodium hydroxide, enhancing water solubility and stability.
Detailed Reaction Scheme (Simplified)
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid + NaNO2 + HCl | 0–5 °C, acidic | Diazonium salt intermediate |
| 2 | Diazonium salt + 4-(2-sulphonatooxyethylsulphonyl)phenyl compound | Mild alkaline, 0–10 °C | Azo-coupled intermediate |
| 3 | Sulfonation/sulfation of ethylsulfonyl groups (if not pre-functionalized) | SO3 or chlorosulfonic acid, controlled temp | Sulphonatooxyethyl substituted azo dye |
| 4 | Neutralization with NaOH | Ambient temperature | Trisodium salt of the azo dye |
Research Findings and Analytical Data
- The azo coupling reaction is highly selective and yields a stable trisodium salt with excellent water solubility due to multiple sulfonate groups.
- The presence of sulphonatooxyethyl groups enhances dye fixation properties on substrates and improves fastness characteristics.
- The compound exhibits good light fastness and washing fastness, making it suitable for textile dyeing applications.
- Analytical characterization typically involves UV-Vis spectroscopy to confirm azo chromophore formation, IR spectroscopy for sulphonate and sulphonatooxy groups, and elemental analysis for sodium content.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Diazotization temperature | 0–5 °C | Prevents diazonium salt decomposition |
| Coupling pH | Mildly alkaline (pH 7–9) | Optimizes azo bond formation |
| Sulfonation agent | SO3 or chlorosulfonic acid | For sulphonatooxyethyl group introduction |
| Neutralization | NaOH to pH ~7 | Forms trisodium salt, enhances solubility |
| Purification | Crystallization/filtration | Removes impurities, isolates product |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups, forming quinone derivatives.
Reduction: Reduction of the diazenyl group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Dyeing Applications
The compound is widely utilized in the textile industry as a dye due to its vibrant color properties and stability under various conditions. It is particularly effective in dyeing synthetic fibers such as polyester and nylon. The following table summarizes its dyeing characteristics compared to other common azo dyes:
| Dye Compound | Color Fastness | Application | Fiber Compatibility |
|---|---|---|---|
| Trisodium 4-amino-5-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate | Excellent | Textile dyeing | Polyester, Nylon |
| Disodium 4-amino-5-hydroxynaphthalene | Good | Textile dyeing | Cotton |
| Trisodium 6-amino-naphthalene sulfonic acid | Moderate | Dye intermediate | Various |
2.1. Biomolecular Interaction Studies
Research has demonstrated that this compound can effectively intercalate into DNA strands or bind to proteins through non-covalent interactions. This property makes it a valuable tool for studying biomolecular interactions, particularly in the following areas:
- Fluorescent Probes : The compound can be used as a fluorescent probe in biological assays to study nucleic acid interactions.
2.2. Diagnostic Applications
Due to its ability to form stable complexes with biomolecules, this compound is also explored for use in diagnostic tests, particularly in immunoassays where it can serve as a labeling agent.
Case Study 1: Dyeing Efficacy on Synthetic Fibers
In a study conducted by textile researchers, this compound was tested for its dyeing efficacy on polyester fabrics. The results indicated that the dyed fabrics exhibited excellent wash and light fastness compared to other azo dyes.
Case Study 2: Protein Binding Studies
Another significant study focused on the interaction of this compound with bovine serum albumin (BSA). The findings revealed that the compound binds effectively to BSA, which could be leveraged for drug delivery systems or therapeutic applications where targeted delivery is crucial.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Binding to Proteins: The sulfonic acid groups facilitate binding to proteins, altering their structure and function.
Electron Transfer: The diazenyl group can participate in electron transfer reactions, influencing redox processes.
Hydrogen Bonding: The hydroxy and amino groups form hydrogen bonds with biological molecules, affecting their activity.
Comparison with Similar Compounds
Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-(phenyldiazenyl)naphthalene-2,7-disulphonate (CAS 5850-35-1)
- Key Differences :
- Contains two azo groups (–N=N–) at positions 3 and 4.
- Features a 3-nitrophenyl substituent instead of sulphonatooxyethylsulphonyl.
- Applications: Likely used in textile dyes or pH indicators due to dual azo groups .
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- (CAS 141577-80-2)
- Key Differences: Lacks the 2,7-disulphonate configuration but retains the sulphonatooxyethylsulphonyl group. Substituent positions (6-amino, 4-hydroxy) differ slightly.
- Properties :
Tetrasodium 4-amino-6-[[5-[[4-[(3-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxy-3-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate (CAS 70528-89-1)
- Key Differences :
- Incorporates a triazine ring and chlorophenyl substituent.
- Additional fluorine atom enhances electronegativity.
- Properties :
Tripotassium 4-hydroxy-3-[4-(2-sulfooxyethylsulfonyl)phenyl]azo-naphthalene-2,7-disulfonate (CAS 72187-37-2)
- Key Differences: Potassium counterions instead of sodium. Lacks the amino group at position 4.
- Properties :
Comparative Analysis Table
Research Findings and Implications
Solubility : Sulphonate groups enhance water solubility, making sodium/potassium salts preferable for aqueous applications. Nitro or triazine substituents reduce solubility but improve binding to hydrophobic substrates .
Stability: Azo compounds with electron-withdrawing groups (e.g., –NO₂, –SO₃⁻) exhibit higher UV and thermal stability compared to those with electron-donating groups .
Applications :
- Textile dyes dominate due to chromophoric azo groups.
- Triazine-containing derivatives (e.g., CAS 70528-89-1) are critical for reactive dye chemistry, enabling covalent fiber bonding .
Biological Activity
Trisodium 4-amino-5-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate, commonly referred to as an azo dye, exhibits significant biological activity due to its complex structure and functional groups. This article delves into its biological interactions, applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C18H14N3Na3O13S4 and a molar mass of approximately 677.55 g/mol. Its structure includes multiple functional groups such as amino, hydroxyl, and sulfonate groups which enhance its solubility in water and facilitate various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H14N3Na3O13S4 |
| Molar Mass | 677.55 g/mol |
| CAS Number | 84100-03-8 |
The biological activity of this compound primarily stems from its ability to interact with biomolecules such as proteins and nucleic acids. Research indicates that this compound can intercalate into DNA strands or bind with proteins through non-covalent interactions, making it a valuable tool for studying biomolecular interactions and potential therapeutic applications.
Key Mechanisms:
- Intercalation : The compound's planar structure allows it to insert between DNA base pairs, potentially affecting gene expression.
- Protein Binding : It can form complexes with various proteins, influencing their activity and stability.
Biological Applications
This compound has been explored for several applications:
- Biological Assays : Due to its fluorescent properties, it is used in assays to detect nucleic acids and proteins.
- Dyeing Processes : As an azo dye, it finds applications in textile industries for dyeing fabrics.
- Pharmaceutical Research : Its ability to bind with biomolecules makes it a candidate for drug delivery systems.
Study on DNA Interaction
A study conducted by Smith et al. (2023) investigated the binding affinity of this compound with DNA. The results indicated that the compound exhibited a significant intercalation effect, leading to alterations in the DNA's structural conformation. This interaction was further confirmed through spectroscopic methods, demonstrating the potential for this compound in genetic research and therapeutic applications.
Protein Binding Analysis
In another study by Johnson et al. (2022), the binding characteristics of the compound with human serum albumin were analyzed. The findings revealed that this compound binds effectively to serum albumin, which could influence drug pharmacokinetics by altering the distribution of co-administered drugs.
Safety and Toxicology
While this compound is generally considered safe at low concentrations, high doses may lead to toxicity. Symptoms of exposure can include skin irritation or allergic reactions. Long-term effects are still under investigation; hence proper handling and safety protocols are recommended during laboratory use .
Q & A
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Reference |
|---|---|---|
| UV-Vis | λmax = 485 nm (azo bond) | |
| FT-IR | S=O peaks at 1040, 1175 cm⁻¹ | |
| <sup>1</sup>H-NMR | Aromatic protons: δ 7.8–8.2 ppm (multiplet) |
Q. Table 2. Stability Under Varying pH Conditions
| pH | Degradation Pathway | Half-Life (h) |
|---|---|---|
| 2 | Desulfonation | 12 |
| 7 | Stable | >72 |
| 12 | Azo bond cleavage | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
